4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide
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Overview
Description
4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide is an organic compound with the molecular formula C15H19N3O It is a derivative of benzamide, featuring a cyano group and a piperidine ring
Mechanism of Action
Target of Action
A structurally similar compound has been identified as a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor c2 inverse agonist .
Mode of Action
It belongs to the class of organic compounds known as n-carbamoyl-alpha amino acids and derivatives . These compounds contain an alpha amino acid (or a derivative thereof) which bears a carbamoyl group at its terminal nitrogen atom .
Result of Action
While the specific molecular and cellular effects of 4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide are not clearly stated in the search results, a compound with a similar structure was found to be more efficient than sodium metamizole (by 9.85 times) at the later stage of the modeled acute pain syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide typically involves the reaction of 4-cyanobenzoyl chloride with N-[(1-methylpiperidin-4-yl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the benzamide moiety in the presence of a base.
Major Products Formed
Oxidation: 4-carboxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide.
Reduction: 4-aminomethyl-N-[(1-methylpiperidin-4-yl)methyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[(1-methylpiperidin-4-yl)methyl]benzamide
- 4-cyano-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
Uniqueness
4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide is unique due to its combination of a cyano group and a piperidine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18-8-6-13(7-9-18)11-17-15(19)14-4-2-12(10-16)3-5-14/h2-5,13H,6-9,11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZNGUVUCZUMBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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